molecular formula C20H22N4O3S B11679643 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11679643
M. Wt: 398.5 g/mol
InChI Key: JLKUICWKMJPKPT-CIAFOILYSA-N
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Description

N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzimidazole-based hydrazide derivative characterized by a sulfanyl-linked acetohydrazide backbone and an (E)-configured imine group attached to a 2,3-dimethoxyphenyl ring. This compound belongs to a class of molecules studied for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and chemoprotective activities . Its structural uniqueness arises from the synergistic integration of a benzimidazole core (known for DNA intercalation and enzyme inhibition) and a hydrazide moiety (implicated in metal chelation and radical scavenging).

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H22N4O3S/c1-4-24-16-10-6-5-9-15(16)22-20(24)28-13-18(25)23-21-12-14-8-7-11-17(26-2)19(14)27-3/h5-12H,4,13H2,1-3H3,(H,23,25)/b21-12+

InChI Key

JLKUICWKMJPKPT-CIAFOILYSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Coordination Chemistry

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for synthesizing metal complexes with potential applications in catalysis and material science.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole display activity against various bacterial strains, suggesting potential use as antibacterial agents in pharmaceuticals .

Anticancer Potential

The compound's structural features suggest possible interactions with biological macromolecules such as DNA. Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Case Studies and Experimental Findings

StudyFindings
Antimicrobial Activity A study demonstrated that derivatives of similar hydrazones showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Research Research indicated that compounds with similar structures inhibited the growth of cancer cells by inducing apoptosis .
Metal Complex Formation Investigations into coordination chemistry revealed that the compound effectively forms complexes with transition metals, enhancing their catalytic properties .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Key Research Findings and Functional Insights

This is critical for membrane permeability and pharmacokinetics . Chlorinated analogs (e.g., ) may exhibit stronger antimicrobial activity due to increased lipophilicity and halogen-bonding capabilities.

Biological Activity Trends :

  • Anti-inflammatory Activity : Benzimidazole derivatives with sulfanyl-acetohydrazide motifs (e.g., ) showed moderate activity in carrageenan-induced edema models. The 4-methylbenzyl substituent in enhanced potency, suggesting bulky groups improve target interaction.
  • Antioxidant and Gastroprotective Effects : Compounds with hydroxyl or methoxy groups (e.g., ) demonstrated radical scavenging and ulcer-protective effects, likely via H-bond donation and metal chelation.

Structural Confirmation :

  • Single-crystal X-ray diffraction (utilizing SHELX and ORTEP-3 ) confirmed the (E)-configuration of the imine group in analogs like , ensuring structural fidelity critical for bioactivity.

Synthetic Yield and Purity: Yields for hydrazide derivatives range from 47% to 51% (e.g., ), influenced by reaction time, solvent (ethanol vs. DMF), and catalyst (acetic acid vs. TDAE). Recrystallization from ethanol or methanol ensured purity .

Biological Activity

The compound N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H17N3O3S2
  • Molecular Weight : 387.47 g/mol
  • InChI : InChI=1S/C18H17N3O3S2/c1-23-14-8-5-6-12(17(14)24-2)10-19-21-16(22)11-25-18-20-13-7-3-4-9-15(13)26-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+ .

The compound features a benzimidazole moiety, which is known for its diverse biological activities, making it a promising candidate for further research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain MIC (µg/ml) Reference
Staphylococcus aureus25 - 62.5
Escherichia coli50
Pseudomonas aeruginosa30

These findings suggest that the compound exhibits moderate to good antibacterial activity, comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. The compound was assessed in vitro for antiproliferative effects on human cancer cell lines. In preliminary bioassays:

  • Several derivatives demonstrated significant antiproliferative activity.
  • The structure of the benzimidazole moiety was crucial in enhancing cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the benzimidazole ring significantly influence biological activity. For instance:

  • Dimethoxy Substituents : Enhance lipophilicity and improve cell membrane permeability.
  • Sulfanyl Group : Contributes to increased reactivity and potential interaction with biological targets.

These modifications are essential for optimizing the therapeutic efficacy of the compound.

Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated various benzimidazole derivatives, including our compound. It was found to exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of the sulfanyl group in enhancing antimicrobial properties .

Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of related compounds on breast cancer cell lines. Results indicated that specific structural modifications led to increased cytotoxicity, suggesting that our compound could be a candidate for further development in cancer therapy .

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